1,2,3,4-Tetrahydroquinolina

Descripción general

Descripción

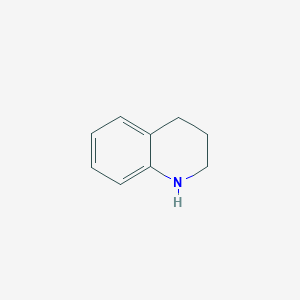

1,2,3,4-Tetrahydroquinoline is a heterocyclic organic compound with the chemical formula C9H11N. It is a derivative of quinoline, where the benzene ring is fully saturated, resulting in a tetrahydro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

THQ serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. It is involved in developing drugs targeting various conditions, including:

- Neurological Disorders : THQ derivatives have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, specific derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), which is relevant in pain management and neuroprotection .

- Anticancer Agents : Compounds derived from THQ are being explored for their anticancer properties. For example, studies have demonstrated that certain THQ derivatives exhibit significant activity against cancer cell lines, suggesting their potential as therapeutic agents .

Case Study: Drug Development

A notable example includes the development of a THQ derivative that effectively reversed thermal hyperalgesia in a rat model of neuropathic pain. This compound demonstrated excellent potency and selectivity for nNOS .

Organic Synthesis

THQ is widely utilized as an intermediate in organic synthesis. Its unique structure allows for various transformations, making it a versatile building block for creating complex molecules. Key applications include:

- Synthesis of Heterocycles : THQ can be transformed into other nitrogen-containing heterocycles through reactions such as alkylation and acylation .

- Catalytic Processes : THQ derivatives serve as ligands in catalytic reactions, enhancing the efficiency of chemical transformations critical for green chemistry initiatives .

Agrochemicals

In the agricultural sector, THQ is employed in synthesizing agrochemicals, including pesticides and herbicides. Its structural features contribute to designing compounds with effective pesticidal activity against various agricultural pests.

- Case Study: Pesticide Development

Research has shown that specific THQ derivatives exhibit significant insecticidal properties, highlighting their potential use in crop protection strategies .

Material Science

THQ is explored for its potential applications in material science due to its unique structural properties. It is being investigated for use in:

- Polymer Additives : THQ derivatives act as antioxidants and stabilizers in polymer formulations, preventing degradation during processing and extending the lifespan of materials .

- Coatings : The compound's properties make it suitable for developing coatings that enhance durability and performance in various applications.

Flavors and Fragrances

THQ and its derivatives are utilized in the fragrance and flavor industry due to their desirable olfactory characteristics. They are incorporated into perfumes, cosmetics, and household products to impart floral or fruity notes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Compounds/Applications |

|---|---|---|

| Medicinal Chemistry | Drug development for neurological disorders | Potent NOS inhibitors; anticancer agents |

| Organic Synthesis | Intermediate for heterocycles | Alkylation and acylation reactions |

| Agrochemicals | Synthesis of pesticides and herbicides | Insecticidal compounds |

| Material Science | Polymer additives and coatings | Antioxidants for plastics |

| Flavors & Fragrances | Fragrance components | Floral/fruity notes in consumer products |

Mecanismo De Acción

Target of Action

1,2,3,4-Tetrahydroquinoline (THQ) is a structural motif found in various natural products and therapeutic lead compounds . The primary targets of THQ are often associated with various infective pathogens and neurodegenerative disorders . For instance, THQ derivatives have been identified as novel inverse agonists for the retinoic acid receptor-related orphan receptor (RORγ), which is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The interaction of THQ with its targets results in diverse biological activities. As RORγ inverse agonists, THQ derivatives inhibit the transcriptional activity of RORγ and exhibit excellent selectivity against other nuclear receptor subtypes . This interaction leads to changes in the expression of genes regulated by RORγ, including those involved in the proliferation of prostate cancer cells .

Biochemical Pathways

THQ affects several biochemical pathways. In the context of neurodegenerative disorders, THQ demonstrates neuroprotective activity by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . In the case of prostate cancer, THQ derivatives inhibit the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by its chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of THQ’s action are diverse and depend on the specific derivative and target. For example, THQ derivatives can inhibit colony formation in prostate cancer cell lines . In the context of neurodegenerative disorders, THQ enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis, thereby demonstrating neuroprotective properties .

Action Environment

The action, efficacy, and stability of THQ can be influenced by various environmental factors. For instance, the conformation of THQ can be affected by the surrounding environment, which in turn can influence its biological activity . Additionally, the synthesis of THQ derivatives can be influenced by environmental conditions, which can impact the compound’s properties and biological activity .

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetrahydroquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have significant interactions with enzymes like Calpain . These interactions play a crucial role in biochemical reactions, influencing the metabolism of dopamine and potentially inducing cell death .

Cellular Effects

1,2,3,4-Tetrahydroquinoline has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have contrasting effects in Parkinson’s disease, where it potentiates the metabolism of dopamine .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetrahydroquinoline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to cause a stable complex formation of CDK5/p25, which leads to hyperphosphorylation of tau .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydroquinoline vary with different dosages in animal models. For instance, 1-methyl 1,2,3,4-Tetrahydroquinoline administered at a dose of 10, 25, 50 mg kg −1 i.p. caused a significant reduction of the immobility time in the forced swimming test .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline can be synthesized through several methods:

Reduction of Quinoline: One common method involves the reduction of quinoline using hydrogen in the presence of a catalyst such as palladium on carbon.

Cyclization Reactions: Another method involves the cyclization of N-aryl-2-aminobenzyl alcohols under acidic conditions.

Domino Reactions: These reactions involve multiple steps occurring in a single reaction vessel, often leading to high yields and efficiency.

Industrial Production Methods: In industrial settings, 1,2,3,4-Tetrahydroquinoline is often produced through catalytic hydrogenation of quinoline. This method is favored due to its scalability and cost-effectiveness .

Análisis De Reacciones Químicas

1,2,3,4-Tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to quinoline using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: It can undergo electrophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Quinoline.

Reduction: Various tetrahydroquinoline derivatives.

Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.

Comparación Con Compuestos Similares

- 1,2,3,4-Tetrahydroisoquinoline

- Quinoline

- Isoquinoline

1,2,3,4-Tetrahydroquinoline stands out due to its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.

Actividad Biológica

1,2,3,4-Tetrahydroquinoline (THQ) is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities of THQ and its derivatives, highlighting their pharmacological potential and underlying mechanisms.

Structural Characteristics

1,2,3,4-Tetrahydroquinoline is characterized by a saturated quinoline ring structure. Its derivatives can exhibit a range of biological activities depending on the nature and position of substituents on the ring. The structural diversity allows for modifications that can enhance specific pharmacological properties.

Biological Activities

THQ and its derivatives have been shown to possess various biological activities:

- Anticancer Activity : Several studies have reported that THQ derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from THQ have been found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : THQ derivatives have demonstrated significant antimicrobial activity against a range of pathogens. For example, a study identified novel THQ-based fungicides that showed potent in vitro activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) as low as 2.78 μg/mL .

- Neuroprotective Effects : Research indicates that THQ exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Some derivatives have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

- Anti-inflammatory Activity : THQ compounds have also been investigated for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

The efficacy of THQ derivatives is closely related to their structural features. SAR studies have provided insights into how modifications influence biological activity:

| Substituent Position | Biological Activity | Example Compound |

|---|---|---|

| 1 | Anticancer | N-[2-(4-morpholino)ethyl]THQ |

| 2 | Antimicrobial | THQ derivatives with alkyl groups |

| 3 | Neuroprotective | Acetylated THQ derivatives |

| 4 | Anti-inflammatory | Substituted phenyl-THQs |

Case Studies

- Antifungal Activity Study : A recent study synthesized several THQ derivatives and evaluated their antifungal properties against Sclerotinia sclerotiorum. One compound exhibited an EC50 value of 14.85 μg/mL against laccase, indicating strong inhibitory activity .

- Neuroprotective Mechanism Investigation : Research conducted on THQ analogs revealed that certain compounds could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activity and reducing lipid peroxidation levels .

- Cytotoxicity Assay : In vitro assays demonstrated that specific THQ derivatives could effectively inhibit the growth of human breast cancer cell lines, with IC50 values indicating significant cytotoxicity .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUJPTNKIBCYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060903 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [MSDSonline] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

635-46-1, 25448-04-8 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kusol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.